molecular formula C13H19F2N5 B11742477 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11742477
M. Wt: 283.32 g/mol
InChI Key: OMUGOJUMWQLYBV-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups, and a difluoroethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Alkylation: The alkyl groups (propyl and methyl) are introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a mono-fluoroethyl or ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Mono-fluoroethyl or ethyl derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoroethyl group can act as a bioisostere, mimicking the behavior of natural substrates in enzymatic reactions.

Medicine

In medicine, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound may exhibit similar activities and is being investigated for its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group can enhance binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole
  • 1-Propyl-3-methyl-1H-pyrazole
  • 1-(2,2-Difluoroethyl)-1H-pyrazole

Uniqueness

The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine lies in its dual pyrazole structure with distinct substituents. This configuration provides a versatile platform for chemical modifications and enhances its potential applications in various fields. The presence of the difluoroethyl group adds to its stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(2-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C13H19F2N5/c1-2-6-20-12(3-5-17-20)9-16-8-11-4-7-19(18-11)10-13(14)15/h3-5,7,13,16H,2,6,8-10H2,1H3

InChI Key

OMUGOJUMWQLYBV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=NN(C=C2)CC(F)F

Origin of Product

United States

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